molecular formula C10H8N2O2S B581997 3-(2-Amino-4-thiazolyl)benzoic acid CAS No. 862254-43-1

3-(2-Amino-4-thiazolyl)benzoic acid

Cat. No.: B581997
CAS No.: 862254-43-1
M. Wt: 220.246
InChI Key: FUVRHVASGCIPSM-UHFFFAOYSA-N
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Description

3-(2-Amino-4-thiazolyl)benzoic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure It is characterized by the presence of a thiazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-4-thiazolyl)benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with a benzoic acid derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Amino-4-thiazolyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagent used.

Scientific Research Applications

3-(2-Amino-4-thiazolyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 3-(2-Amino-4-thiazolyl)benzoic acid.

    4-Aminobenzoic acid: Shares the benzoic acid moiety but lacks the thiazole ring.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness: this compound is unique due to the combination of the thiazole ring and benzoic acid moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Biological Activity

3-(2-Amino-4-thiazolyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound, with the molecular formula C10H8N2O2SC_{10}H_{8}N_{2}O_{2}S, features a thiazole ring substituted with an amino group and a benzoic acid moiety. The synthesis typically involves the condensation of 2-amino-4-thiazole with benzoic acid derivatives under acidic or basic conditions, leading to the formation of the target compound.

Antitumor Activity

Numerous studies have evaluated the antitumor potential of this compound and its derivatives. For instance, a series of 2-aminothiazole derivatives were synthesized and tested against various cancer cell lines, revealing that modifications on the thiazole core significantly influenced their cytotoxic activity. Compounds with larger lipophilic groups exhibited enhanced potency against cancer cells, particularly in colon and melanoma lines .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Notes
8aColon5.0Moderate activity
8bMelanoma6.1Broad spectrum
8cRenal7.5Effective against resistant lines

The mechanism underlying the antitumor effects of this compound appears to involve apoptosis induction through various pathways. In vitro studies suggest that these compounds can inhibit key enzymes involved in cell proliferation and survival, such as caspases and cathepsins. For example, compounds derived from this scaffold have shown to enhance proteasomal and lysosomal activities, which are crucial for maintaining cellular homeostasis and promoting apoptosis in cancer cells .

Case Studies

  • Finiuk et al. Study : This research demonstrated that N-acylated derivatives of thiazoles exhibited selective cytotoxicity towards glioblastoma cells while sparing normal cells. The lead compound showed significant growth inhibition in U251 glioblastoma cells with minimal toxicity .
  • Zhang et al. Investigation : A series of 2-amino-4-thiazole derivatives were screened against A549, HeLa, HT29, and Karpas299 cancer cell lines, revealing that specific substitutions on the benzene ring improved antiproliferative activity significantly (IC50 values as low as 2.01 µM for HT29 cells) .

Additional Biological Activities

Beyond antitumor effects, this compound has been explored for other biological activities:

  • Antimicrobial Properties : Several derivatives have shown promising results against bacterial and fungal strains, indicating potential as antimicrobial agents.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes like tyrosinase, which is relevant in treating hyperpigmentation disorders.

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-2-1-3-7(4-6)9(13)14/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVRHVASGCIPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693934
Record name 3-(2-Amino-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862254-43-1
Record name 3-(2-Amino-4-thiazolyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862254-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Amino-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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